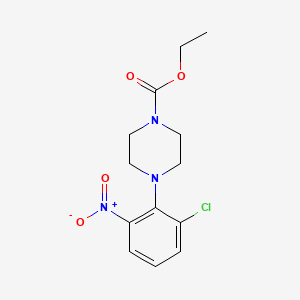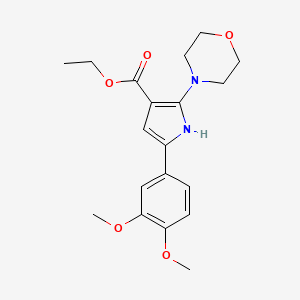![molecular formula C12H13NO2S B11488328 2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]-](/img/structure/B11488328.png)
2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]- is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinolinone core with a 4-[(2-hydroxyethyl)thio]methyl substituent, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]- typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the 4-[(2-hydroxyethyl)thio]methyl Group: This step involves the nucleophilic substitution of a suitable leaving group at the 4-position of the quinolinone core with 2-hydroxyethylthiol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the quinolinone core, potentially converting it to the corresponding tetrahydroquinoline derivative.
Substitution: The hydroxyl group in the 2-hydroxyethyl moiety can participate in substitution reactions, forming various ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Ethers and esters of the 2-hydroxyethyl group.
科学的研究の応用
2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable lead compound in drug discovery.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinolinone core can intercalate with DNA, inhibiting DNA replication and transcription. The 4-[(2-hydroxyethyl)thio]methyl group can enhance the compound’s binding affinity and selectivity for certain targets, modulating their activity and leading to the observed biological effects.
類似化合物との比較
2(1H)-Quinolinone: The parent compound without the 4-[(2-hydroxyethyl)thio]methyl substituent.
4-Methylquinolinone: A derivative with a methyl group at the 4-position instead of the 4-[(2-hydroxyethyl)thio]methyl group.
4-Hydroxyquinolinone: A derivative with a hydroxyl group at the 4-position.
Uniqueness: 2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]- is unique due to the presence of the 4-[(2-hydroxyethyl)thio]methyl group, which imparts distinct chemical reactivity and biological activity. This substituent enhances the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C12H13NO2S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC名 |
4-(2-hydroxyethylsulfanylmethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO2S/c14-5-6-16-8-9-7-12(15)13-11-4-2-1-3-10(9)11/h1-4,7,14H,5-6,8H2,(H,13,15) |
InChIキー |
RNYIPPJANSFKBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11488248.png)
![N-[2-(1-adamantylthio)ethyl]-2,2-diphenylacetamide](/img/structure/B11488250.png)
![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B11488265.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}pentanamide](/img/structure/B11488280.png)

![2-amino-7-(thiophen-3-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11488282.png)
![3-(2-Chloro-5-nitrophenyl)-3-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]propanoic acid](/img/structure/B11488284.png)
![2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11488286.png)

![2-methyl-N-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11488315.png)

![N-(2-cyano-4,5-diethoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11488333.png)
![ethyl 4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B11488338.png)
![Methyl 4-{4-oxo-3-[2-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroquinazolin-2-yl}benzoate](/img/structure/B11488343.png)
